molecular formula C17H19N7O2 B2389685 ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate CAS No. 1251710-01-6

ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate

Cat. No.: B2389685
CAS No.: 1251710-01-6
M. Wt: 353.386
InChI Key: KYJINMZSGVQPCD-UHFFFAOYSA-N
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Description

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d][1,2,3]triazin-4-yl core, makes it an interesting subject for scientific research.

Scientific Research Applications

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Future Directions

The future directions for the research on “ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of novel pyrazolo[3,4-d][1,2,3]triazine derivatives and the investigation of their biological activities could be promising areas of future research .

Biochemical Analysis

Biochemical Properties

. They have been the basis of the development of anti-inflammatory and antipyretic medications . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .

Cellular Effects

. For example, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is not yet fully understood. The reaction of a similar compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride has been studied . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not yet fully known

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with ethyl chloroacetate . The reaction is carried out under reflux conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the piperazine moiety. These features contribute to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 4-(7-phenylpyrazolo[3,4-d]triazin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-2-26-17(25)23-10-8-22(9-11-23)15-14-12-18-24(16(14)20-21-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJINMZSGVQPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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